N,N,2,8-Tetramethyl-5,11-dioxa-2,8-diazatridecan-13-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,2,8-Tetramethyl-5,11-dioxa-2,8-diazatridecan-13-amine is a chemical compound with the molecular formula C13H31N3O2. It is known for its unique structure, which includes two oxygen atoms and three nitrogen atoms, making it a versatile compound in various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,2,8-Tetramethyl-5,11-dioxa-2,8-diazatridecan-13-amine typically involves the reaction of specific amines and alcohols under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. This ensures a consistent and high-yield production of the compound, which is essential for its various applications .
Analyse Chemischer Reaktionen
Types of Reactions
N,N,2,8-Tetramethyl-5,11-dioxa-2,8-diazatridecan-13-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form various oxidized products.
Reduction: It can be reduced using reducing agents to yield different reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate the reactions. The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
N,N,2,8-Tetramethyl-5,11-dioxa-2,8-diazatridecan-13-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of N,N,2,8-Tetramethyl-5,11-dioxa-2,8-diazatridecan-13-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to N,N,2,8-Tetramethyl-5,11-dioxa-2,8-diazatridecan-13-amine include:
- 3,7-Dioxa-2,8-disilanonane, 2,2,8,8-tetramethyl-5-(trimethylsiloxy)-
- Glycerol, tris (trimethylsilyl) ether
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of nitrogen and oxygen atoms, which provides it with distinct chemical properties and reactivity. This makes it particularly valuable in specific chemical and industrial applications .
Eigenschaften
CAS-Nummer |
65286-55-7 |
---|---|
Molekularformel |
C13H31N3O2 |
Molekulargewicht |
261.40 g/mol |
IUPAC-Name |
2-[2-[2-[2-(dimethylamino)ethoxy]ethyl-methylamino]ethoxy]-N,N-dimethylethanamine |
InChI |
InChI=1S/C13H31N3O2/c1-14(2)6-10-17-12-8-16(5)9-13-18-11-7-15(3)4/h6-13H2,1-5H3 |
InChI-Schlüssel |
HDVDXVSXWCMDAI-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCOCCN(C)CCOCCN(C)C |
Physikalische Beschreibung |
Liquid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.